N,N-dimethyl-4-(piperidin-1-ylcarbonyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives similar to N,N-dimethyl-4-(piperidin-1-ylcarbonyl)piperazine-1-carboxamide involves complex organic reactions. A notable example includes the synthesis of trans-N-aryl-2,5-dimethylpiperazine-1-carboxamide derivatives, demonstrating potent androgen receptor antagonist activities. Such compounds have shown significant antiandrogenic effects in vivo without affecting serum testosterone levels, making them promising for prostate cancer therapy (Kinoyama et al., 2006).
Molecular Structure Analysis
The molecular interaction of similar antagonists with receptors has been studied, revealing the importance of specific conformations for binding and activity. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent CB1 cannabinoid receptor antagonist, demonstrates the significance of conformational analysis for understanding the binding interactions at the molecular level (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of piperazine-1-carboxamide derivatives are influenced by their structure. For example, compounds synthesized for antiallergy activity, such as N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, display selectivity in their reactions, highlighting the influence of the piperazine core on chemical behavior (Walsh et al., 1990).
Physical Properties Analysis
The physical properties, including solubility and stability, of piperazine-1-carboxamide derivatives are critical for their potential applications. The synthesis and investigation of compounds like 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which were characterized by IR, 1H and 13C NMR, and mass spectral studies, provide insight into the physical characteristics that influence their biological activity and applicability (Rajkumar et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity with biological targets, are fundamental to the therapeutic potential of piperazine-1-carboxamide derivatives. Studies on the mechanistic actions of compounds, for example, 4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide, shed light on how these molecules interact with cellular components to exert their effects, offering a basis for developing new therapeutic agents (Lee et al., 2013).
Future Directions
The future directions in the study of “N,N-dimethyl-4-(piperidin-1-ylcarbonyl)piperazine-1-carboxamide” and similar compounds involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. There is also a need for more research on their potential applications in the pharmaceutical industry, particularly in the design of new drugs .
properties
IUPAC Name |
N,N-dimethyl-4-(piperidine-1-carbonyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2/c1-14(2)12(18)16-8-10-17(11-9-16)13(19)15-6-4-3-5-7-15/h3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVVVYQBEFROSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.